N-(2,3-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Description
N-(2,3-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide is a synthetic acetamide derivative characterized by a pyridazinone core substituted with a 4-ethoxyphenyl group and an acetamide side chain linked to a 2,3-dimethylphenyl moiety. Pyridazinone derivatives are known for their herbicidal, fungicidal, and anti-inflammatory properties, depending on substituent patterns . The ethoxy group at the para position of the phenyl ring and the dimethyl substitution on the adjacent phenyl ring may influence solubility, metabolic stability, and target binding efficiency compared to analogs .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-4-28-18-10-8-17(9-11-18)20-12-13-22(27)25(24-20)14-21(26)23-19-7-5-6-15(2)16(19)3/h5-13H,4,14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKQIZMACSJDKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC(=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and its structural features, which include a dimethylphenyl group and a pyridazinone moiety.
Structural Formula
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including acylation and cyclization processes. The methods used often depend on the availability of starting materials and desired purity levels.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For example, it has shown effectiveness against both Gram-positive and Gram-negative bacteria through in vitro assays using the microdilution method.
Antioxidant Properties
In addition to antimicrobial activity, the compound has been evaluated for its antioxidant capabilities. Using assays such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) test, it was found to exhibit moderate antioxidant activity, suggesting potential protective effects against oxidative stress.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within microbial cells. The presence of the pyridazinone ring is believed to play a crucial role in binding to enzymes or receptors involved in cellular metabolism or signaling pathways.
Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers investigated the antimicrobial efficacy of various derivatives of pyridazinone compounds, including this compound. The results indicated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, establishing it as a promising candidate for further development in antimicrobial therapies .
Study 2: Antioxidant Activity
Another study focused on the antioxidant properties of the compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. It was found that this compound exhibited a dose-dependent increase in radical scavenging activity, supporting its potential use as an antioxidant agent .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Antioxidant Activity | Moderate (ABTS assay) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several acetamide and pyridazinone-based derivatives documented in the literature. Below is a detailed analysis of key analogs:
Substituent Effects on Bioactivity
- N-[2-(4-Methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide (CAS 922973-80-6): This analog replaces the ethoxy group with methoxy substituents. No explicit bioactivity data are provided, but methoxy-substituted pyridazinones are often explored as kinase inhibitors or herbicides . Molecular Weight: 393.44 g/mol Key Feature: Dual methoxy groups enhance polarity .
- N-(2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide (CAS 921852-16-6): Incorporates a chloro substituent and dimethoxy groups. Chlorine increases electronegativity and may enhance herbicidal potency, as seen in alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide), a known herbicide . Molecular Weight: 427.9 g/mol Key Feature: Chlorine improves target binding in pesticidal applications .
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetamide (Compound 6d):
This derivative includes a piperazine ring and pyrazolone core, which may confer anti-inflammatory or antipyretic activity. Reported melting point: 225–227°C; IR data indicate strong carbonyl absorption at 1705 cm⁻¹ (C=O) .
Functional Group Impact
- Ethoxy vs.
- Chlorine Substitution : Chlorinated analogs (e.g., alachlor) exhibit higher pesticidal activity due to enhanced electrophilicity and target inhibition .
- Dimethylphenyl vs. Diethylamino: The dimethylphenyl group in the target compound may reduce metabolic oxidation compared to diethylamino-substituted analogs like the local anesthetic in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
